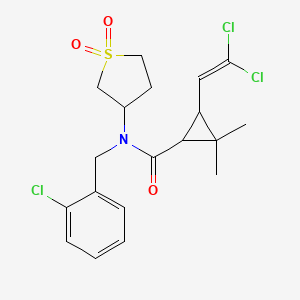![molecular formula C26H27N3O2S3 B12135648 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、チアゾリジンオンおよびピリドピリミジン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数段階の有機反応を伴います。主要なステップには、チアゾリジンオン環の形成、ピリドピリミジンコアの構築、およびオクチル基とフェニルスルファニル基の導入が含まれます。これらの反応で使用される一般的な試薬には、チオアミド、アルデヒド、および目的の生成物の形成を促進するためのさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産方法は、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、高圧反応器、高度な精製技術、および一貫した生産品質を確保するための連続フロープロセスを使用することが含まれます。
化学反応の分析
反応の種類
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、チオエーテルまたは他の還元された誘導体の形成につながる可能性があります。
置換: フェニルスルファニル基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は目的の生成物によって異なる場合がありますが、通常、制御された温度とpHレベルを伴います。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがあります一方で、還元はチオエーテルを生じることがあります。
科学研究アプリケーション
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果、および創薬のためのリード化合物として調査されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
- 3-[(Z)-(3-ブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[(4-メトキシベンジル)アミノ]-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン
- 3-[(Z)-(3-ベンジル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(4-メチル-1-ピペラジニル)-4H-ピリド[1,2-a]ピリミジン-4-オン
- 3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン
独自性
3-[(Z)-(3-オクチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、その特定の官能基と構造的特徴にあります。これは、その独特の化学反応性と潜在的なアプリケーションに貢献しています。オクチル基とフェニルスルファニル基の存在は、チアゾリジンオンとピリドピリミジンコアとともに、この化合物をさまざまな科学的および産業的目的に特に興味深いものにします。
特性
分子式 |
C26H27N3O2S3 |
|---|---|
分子量 |
509.7 g/mol |
IUPAC名 |
(5Z)-3-octyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S3/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)32)18-20-23(33-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18- |
InChIキー |
FDPLPCVWOXCIOS-UZYVYHOESA-N |
異性体SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
